trans-4-Isopropoxy-3-pyrrolidinol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4S)-4-propan-2-yloxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-7-4-8-3-6(7)9/h5-9H,3-4H2,1-2H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFYPRVQVHPARR-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1CNC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Trans 4 Isopropoxy 3 Pyrrolidinol and Analogues
Stereoselective Synthetic Pathways
The biological activity of substituted pyrrolidines is often highly dependent on their stereochemistry. Therefore, developing synthetic pathways that provide stereoselective control is paramount. youtube.com Methods to achieve this include starting from chiral molecules, controlling diastereoselectivity during ring formation, and stereoselectively introducing substituents onto a pre-existing ring.
Enantiospecific Approaches from Chiral Precursors
One of the most direct strategies to obtain enantiomerically pure pyrrolidines is to begin with a readily available chiral starting material, often referred to as the "chiral pool." For pyrrolidine (B122466) synthesis, proline and its derivatives are common choices. mdpi.com
Notably, (2S,4R)-4-hydroxyproline, also known as trans-4-hydroxy-L-proline, serves as an excellent precursor. This commercially available amino acid already contains the desired trans relationship between the substituents at the C-3 and C-4 positions (relative to the final pyrrolidinol structure after transformation of the carboxylate group). The synthesis can proceed by protecting the amine and the hydroxyl group, followed by reduction of the carboxylic acid to a hydroxymethyl group, and subsequent manipulation to achieve the target trans-4-isopropoxy-3-pyrrolidinol. This approach leverages the inherent chirality of the starting material to ensure the absolute stereochemistry of the final product. mdpi.com
Table 1: Common Chiral Precursors for Pyrrolidine Synthesis
| Chiral Precursor | Key Features | Typical Application |
|---|---|---|
| L-Proline | Readily available, provides access to (S)-pyrrolidine derivatives. | Synthesis of prolinol-based drugs and catalysts. mdpi.com |
| trans-4-Hydroxy-L-proline | Contains a pre-defined trans stereorelationship. | Direct precursor for trans-substituted pyrrolidinols. mdpi.com |
| Garner's Aldehyde | A versatile chiral building block derived from D-serine. | Used in multi-step syntheses to control stereocenters. nih.govelsevierpure.com |
Diastereoselective Control in Ring-Forming Reactions
When constructing the pyrrolidine ring from acyclic precursors, controlling the relative stereochemistry of the newly formed stereocenters is crucial. Diastereoselective reactions are designed to favor the formation of one diastereomer over others, in this case, the desired trans isomer. nih.gov
The [3+2] cycloaddition reaction is one of the most powerful and widely used methods for synthesizing five-membered heterocyclic rings like pyrrolidine. nih.govrsc.org This reaction typically involves an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile). eurekaselect.com The stereochemical outcome of the cycloaddition can be controlled to produce highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov
For instance, the reaction between an N-metalated azomethine ylide and an electron-deficient alkene can be catalyzed by silver salts, such as Ag₂CO₃. acs.orgchemistryviews.org The choice of substituents on both the ylide and the alkene, as well as the specific catalyst and reaction conditions, dictates the stereoselectivity of the resulting pyrrolidine. By carefully selecting chiral auxiliaries on either the dipole or the dipolarophile, chemists can induce high levels of diastereoselectivity, favoring the formation of the trans product. acs.org Computational studies, such as those using density functional theory (DFT), have been employed to understand the origin of this high selectivity. nih.gov
Table 2: Example of a Diastereoselective [3+2] Cycloaddition
| Dipole Precursor | Dipolarophile | Catalyst | Diastereomeric Ratio (dr) | Yield | Reference |
|---|---|---|---|---|---|
| N-benzylidene-glycine ethyl ester | (E)-N-tert-Butanesulfinyl-azadiene | Ag₂CO₃ | >95:5 | Good | acs.orgchemistryviews.org |
| Iminoester | Various Alkenes | Lewis Acids | High | Moderate to Good | acs.org |
Alternative strategies to form the pyrrolidine ring involve the expansion of smaller rings or the rearrangement of other cyclic structures. These methods can provide access to substitution patterns that are difficult to achieve through other means.
Ring expansion reactions, such as the transformation of a substituted azetidine (B1206935) (a four-membered nitrogen-containing ring) into a pyrrolidine, can proceed with high stereocontrol. researchgate.net These rearrangements are often driven by the release of ring strain. chemistrysteps.com For example, the treatment of a 2-phenyltetrahydrofuran derivative with a Lewis acid like titanium tetrachloride (TiCl₄) can induce a rearrangement to form a highly substituted pyrrolidine derivative as a single diastereomer. nih.gov This process occurs through the formation of a benzylic carbocation followed by an intramolecular ring-closing reaction with the nitrogen nucleophile. nih.gov
Another approach is the oxidative rearrangement of N-H piperidines (six-membered rings) to achieve a ring contraction to the corresponding pyrrolidines. This transformation can be mediated by reagents like phenyliodine(III) diacetate, proceeding through an iminium ion intermediate that is subsequently trapped to yield the five-membered ring. researchgate.net
Introduction of the Isopropoxy Moiety
The final step in synthesizing this compound is the introduction of the isopropoxy group. This is typically accomplished after the stereoselective formation of the trans-3,4-dihydroxypyrrolidine or a suitably protected precursor. The most common method for this transformation is the Williamson ether synthesis.
This reaction involves the deprotonation of the hydroxyl group at the C-4 position using a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then reacted with an isopropyl electrophile, like 2-bromopropane (B125204) or isopropyl tosylate, to form the desired ether linkage. The reaction is generally performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The stereochemistry at the C-4 position is retained during this process, ensuring that the final product has the desired trans-4-isopropoxy configuration.
Development of Novel Synthetic Routes
The field of organic synthesis is continually evolving, with researchers developing novel routes that offer improved efficiency, selectivity, and sustainability. For pyrrolidine synthesis, multicomponent reactions (MCRs) represent a significant advance. nih.gov MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which can significantly shorten synthetic sequences. A diastereoselective MCR involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent has been developed to produce highly functionalized pyrrolidines with up to three contiguous stereocenters in a single operation. nih.gov
Furthermore, new catalytic systems are constantly being explored. For example, iron-catalyzed reductive cyclizations and gold-catalyzed tandem cycloisomerization/hydrogenation reactions provide efficient and stereoselective pathways to various substituted pyrrolidines. organic-chemistry.org These modern methods offer powerful alternatives to classical approaches for the synthesis of complex pyrrolidine targets like this compound.
Transition Metal-Catalyzed Processes
Transition metal catalysis offers powerful tools for the construction of heterocyclic rings like pyrrolidine. organic-chemistry.org These methods often provide high efficiency and control over the reaction. For the synthesis of 4-alkoxy-3-pyrrolidinol derivatives, transition metal-catalyzed processes could involve several key strategies, including intramolecular cyclizations and cycloaddition reactions. youtube.com
One plausible approach involves the palladium-catalyzed intramolecular aminoalkynylation of terminal olefins, which can be applied to substrates to form five-membered heterocyclic rings. organic-chemistry.org Another potential route is the use of iridium or ruthenium catalysts in a "borrowing hydrogen" methodology, which allows for the direct synthesis of 3-pyrrolidinol (B147423) derivatives from substrates like 1,2,4-butanetriol (B146131) and an appropriate amine. mdpi.com
In the context of synthesizing analogs, palladium-catalyzed reactions have been used to create 3-substituted pyrrolidines. researchgate.net For instance, the synthesis of aza-pyrrolidines for pharmaceutical applications has been explored using these methods. mdpi.com While specific examples for the isopropoxy derivative are scarce, the general applicability of these transition metal-catalyzed reactions to form the pyrrolidine core is well-established.
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, avoiding the use of metals. google.comnih.gov For the synthesis of chiral pyrrolidine derivatives, proline and its derivatives are among the most well-known organocatalysts. researchgate.net These catalysts can be used in various transformations, including aldol (B89426) and Michael reactions, to construct the pyrrolidine ring with high stereocontrol. nih.govnih.gov
The synthesis of highly substituted pyrrolidines can be achieved through organocatalytic asymmetric cascade reactions. For example, a cinchonidine-derived bifunctional amino-squaramide catalyst has been used to produce highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position in high enantio- and diastereoselectivities. nih.gov
A general strategy for the asymmetric synthesis of substituted pyrrolidines involves the use of diarylprolinol silyl (B83357) ethers, which are effective organocatalysts for a variety of chemical transformations. mdpi.com While a direct application to this compound is not reported, these methods provide a framework for its potential asymmetric synthesis. The development of novel organocatalysts, such as those based on a nucleoside and proline, has also been explored for aldol reactions in aqueous media. nih.gov
Biocatalytic Approaches to Pyrrolidinol Derivatives
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. jocpr.com Enzymes such as ketoreductases (KREDs) and transaminases (ATAs) have been successfully employed in the synthesis of chiral 3-hydroxypyrrolidines and their derivatives. nih.gov
A one-pot photoenzymatic synthesis route has been developed for N-Boc-3-hydroxypyrrolidine, achieving high conversions and greater than 99% enantiomeric excess. nih.gov This process combines a photochemical oxyfunctionalization with a stereoselective enzymatic carbonyl reduction. nih.gov Lipases have also been used for the kinetic resolution of racemic trans-3,4-dihydroxypyrrolidines through acylation or hydrolysis of their acylated derivatives, with Candida antarctica lipase (B570770) B showing high enantioselectivity. researchgate.net
The synthesis of chiral 3,4-dihydroxypyrrolidines can be achieved through enzymatic acylations and alkoxycarbonylations. researchgate.net For instance, high enantioselectivity is obtained in the hydrolysis of the trans-diacetyl derivative using Pseudomonas cepacia lipase. researchgate.net These biocatalytic methods provide a versatile toolbox for accessing enantiomerically pure pyrrolidinol building blocks.
Optimization of Reaction Conditions
The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of a chemical transformation. This involves a systematic study of various parameters, including the solvent, temperature, pressure, and the choice of catalyst and reagents.
Solvent Effects on Stereoselectivity and Yield
The choice of solvent can have a profound impact on the stereochemical outcome and yield of a reaction. researchgate.netrsc.org Solvent properties such as polarity, hydrogen-bonding capacity, and dielectric constant can influence the stability of transition states and intermediates. researchgate.net In the synthesis of pyrrolidine derivatives, a range of solvents have been explored.
For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives, ethanol (B145695) was found to be a superior solvent compared to glacial acetic acid, leading to a significant increase in product yield. nih.gov The stereoselective synthesis of thioglycosides, which can be analogous to the formation of an alkoxy group, has been shown to be highly dependent on the solvent and nucleophile concentration. researchgate.net
The effect of different solvents on a reaction can be systematically evaluated to determine the optimal conditions. Below is an illustrative table based on the synthesis of a substituted pyrrolidine, showing how solvent choice can affect yield and diastereoselectivity.
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | CH2Cl2 | 95 | 70:30 |
| 2 | Toluene | 88 | 75:25 |
| 3 | THF | 92 | 72:28 |
| 4 | Acetonitrile | 85 | 68:32 |
| 5 | Ethanol | 90 | 78:22 |
This table is illustrative and based on data for a Michael addition to form a substituted pyrrolidine.
Temperature and Pressure Optimization
Temperature and pressure are critical parameters that can influence reaction rates, selectivity, and catalyst stability. Generally, increasing the temperature can increase the reaction rate, but it may also lead to the formation of undesired byproducts or decomposition of the catalyst or product.
In many organocatalytic reactions for pyrrolidine synthesis, reactions are carried out at temperatures ranging from room temperature down to -35 °C to enhance enantioselectivity. nih.gov For instance, in the asymmetric aldol reaction of isatins with acetone, the reaction proceeded at -35 °C to provide high yields and moderate enantioselectivities. nih.gov For some transition metal-catalyzed processes, higher temperatures may be required. For example, the synthesis of 4-hydroxy-3-benzoylpyridin-2(1H)-one derivatives using pyrrolidine as a catalyst was carried out at 80 °C. nih.gov
Pressure is a significant factor primarily in reactions involving gases, such as hydrogenation. In the synthesis of pyrrolidines via hydrogenation of pyrrolinones, pressures of up to 60 atm have been utilized to ensure complete conversion. nih.gov The optimization of both temperature and pressure is often necessary to achieve the desired outcome.
Catalyst and Reagent Screening
The selection of the appropriate catalyst and reagents is fundamental to the success of a synthetic route. A screening process is often employed to identify the most effective combination for a given transformation.
In the development of organocatalytic methods for pyrrolidine synthesis, a variety of catalysts based on proline and other chiral amines are often screened. mdpi.com For example, a screening of different prolinamide catalysts for an aldol reaction identified the simplest and least expensive catalyst as the most effective. nih.gov
Similarly, in transition metal-catalyzed reactions, different metal precursors and ligands can be screened to optimize the reaction. For the synthesis of vinyl-substituted pyrrolidines, various indium and other Lewis acid catalysts were tested, with InCl₃ ultimately providing the best results in terms of yield and selectivity.
A systematic screening of catalysts and reagents can be summarized in a table. The following is an illustrative example for a hypothetical synthesis of a 4-alkoxy-3-pyrrolidinol.
| Entry | Catalyst | Reagent | Yield (%) | Stereoselectivity (trans:cis) |
| 1 | Pd(OAc)2 | PPh3 | 45 | 60:40 |
| 2 | Pd2(dba)3 | Xantphos | 75 | 85:15 |
| 3 | Ir(cod)Cl]2 | dppe | 60 | 70:30 |
| 4 | Ru(p-cymene)Cl2]2 | (R)-BINAP | 80 | 95:5 (ee) |
| 5 | L-Proline | - | 55 | 80:20 (ee) |
This table is illustrative and presents hypothetical data for catalyst screening.
Theoretical and Computational Investigations
Conformational Analysis and Stereochemical Preferences
The three-dimensional arrangement of atoms in trans-4-Isopropoxy-3-pyrrolidinol dictates its physical and chemical properties. Computational analysis is employed to identify the most stable conformations (isomers that can be interconverted by rotation around single bonds) and to understand the energetic factors governing its stereochemistry.
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. While specific, in-depth DFT analyses for this compound are not extensively detailed in publicly available literature, the principles of DFT would be applied to calculate the energies of various possible conformations. These calculations would typically involve optimizing the geometry of the molecule to find the lowest energy states, corresponding to the most stable conformations of the pyrrolidinol ring and the isopropoxy side chain.
Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. For this compound, an MD simulation would model the dynamic behavior of the molecule, revealing how the pyrrolidinol ring puckers and how the isopropoxy group rotates. This allows for the exploration of the conformational space and the identification of predominant shapes the molecule adopts at a given temperature. Currently, specific MD simulation studies focused solely on this compound are not prominent in peer-reviewed databases.
Quantum Mechanical (QM) studies, which encompass DFT and other methods, provide a fundamental understanding of molecular structure based on the principles of quantum mechanics. For this compound, QM methods would be used to calculate electronic properties, such as charge distribution and molecular orbital energies. These calculations are essential for predicting the molecule's reactivity and its interactions with other chemical species.
Mechanistic Elucidation of Synthetic Reactions
Understanding how this compound is formed is a key area of investigation. Computational methods are used to map out the reaction pathways, identify intermediate structures, and calculate the energy barriers associated with the synthesis.
Any chemical reaction proceeds through a high-energy transition state that connects reactants to products. Transition state analysis for the synthesis of this compound would involve using computational methods to locate the precise geometry and energy of these fleeting structures. This information is critical for understanding the kinetics of the reaction and for identifying the rate-determining step. For instance, a search for transition metal catalysts might be relevant for certain synthetic routes. chembuyersguide.com
By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction. For the synthesis of this compound, this would allow researchers to determine whether the reaction is energetically favorable (exothermic or endothermic) and to pinpoint the kinetic barriers that must be overcome.
Regio- and Stereoselectivity Prediction
In the synthesis of substituted pyrrolidines like this compound, computational chemistry serves as a powerful tool for predicting the outcomes of chemical reactions. researchgate.netmdpi.comnih.gov Density Functional Theory (DFT) and other quantum mechanical methods are commonly employed to model reaction pathways and transition states. By calculating the activation energies for the formation of different regioisomers and stereoisomers, chemists can predict which products are energetically favored.
For a molecule such as this compound, computational models could elucidate the facial selectivity of reagents approaching the pyrrolidine (B122466) ring, explaining the preference for the trans configuration of the isopropoxy and hydroxyl groups. These predictions are crucial for designing synthetic routes that are both efficient and highly selective, minimizing the formation of unwanted byproducts. organic-chemistry.orgrsc.org The choice of catalysts and reaction conditions can also be guided by these theoretical insights to steer the reaction towards the desired isomer. mdpi.com
Intermolecular Interactions and Hydrogen Bonding Networks
The intermolecular forces of this compound would be expected to be dominated by hydrogen bonding. The hydroxyl (-OH) and the secondary amine (-NH-) groups in the pyrrolidine ring can act as both hydrogen bond donors and acceptors. The oxygen atom of the isopropoxy group can also participate as a hydrogen bond acceptor.
Computational methods, such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, can be used to characterize and quantify these interactions. nih.govnih.gov These analyses provide detailed information about the strength and nature of hydrogen bonds, which are critical in determining the physical properties of the compound, such as its melting point, boiling point, and solubility. In the solid state, these interactions would dictate the crystal packing and the formation of extended hydrogen-bonding networks. organic-chemistry.org
Prediction of Spectroscopic Signatures (Computational)
Computational chemistry is instrumental in predicting and interpreting the spectroscopic data of molecules. For this compound, theoretical calculations can provide valuable insights into its NMR, IR, and other spectroscopic signatures.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. mdpi.comnih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, typically using DFT methods, a theoretical NMR spectrum can be generated. nih.govarabjchem.orgnih.gov These predicted spectra can be invaluable for confirming the structure of the synthesized compound and for assigning the signals in the experimental spectrum.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. researchgate.net These calculations can help in the assignment of the absorption bands in the experimental IR spectrum to specific molecular vibrations, such as the O-H and N-H stretching frequencies, which would be prominent in this compound. journalagent.commdpi.com
A summary of the types of computational data that would be generated for this compound is presented in the table below.
| Computational Method | Predicted Property | Relevance |
| Density Functional Theory (DFT) | Reaction transition state energies | Prediction of regio- and stereoselectivity in synthesis. researchgate.net |
| Atoms in Molecules (AIM) | Bond critical points, electron density at critical points | Characterization of hydrogen bonds and other intermolecular interactions. nih.gov |
| Natural Bond Orbital (NBO) | Orbital occupancies, donor-acceptor interactions | Analysis of hyperconjugative effects and hydrogen bond strengths. nih.gov |
| GIAO (Gauge-Including Atomic Orbital) | Isotropic shielding values | Prediction of ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov |
| Vibrational Frequency Analysis | Harmonic vibrational frequencies and IR intensities | Assignment of experimental IR spectra. researchgate.net |
Applications As a Synthetic Building Block and Chiral Auxiliary
Asymmetric Catalysis and Ligand Design
The inherent chirality and conformational rigidity of the substituted pyrrolidine (B122466) core make trans-4-Isopropoxy-3-pyrrolidinol and its derivatives prime candidates for use in asymmetric synthesis, both as organocatalysts and as components of chiral ligands.
Derivatives of substituted pyrrolidines, particularly those based on the closely related trans-4-hydroxy-L-proline scaffold, have proven to be effective organocatalysts in a variety of enantioselective transformations. nih.govnih.gov The presence of a substituent at the 4-position is crucial for creating a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.
For instance, novel N,N'-dioxides derived from trans-4-hydroxy-L-proline have been successfully employed as organocatalysts in the asymmetric three-component Strecker reaction. nih.gov This reaction, which combines an aldehyde, an amine, and a cyanide source, produces chiral α-amino nitriles, important precursors for amino acids. Under mild conditions, these catalysts have been shown to work with both aromatic and aliphatic aldehydes, affording the desired products in high yields and with excellent enantioselectivity, reaching up to 95% enantiomeric excess (ee). nih.gov The proposed transition state model suggests that the catalyst's specific stereochemistry and functional groups are directly responsible for the high degree of asymmetric induction. nih.gov The isopropoxy group in this compound serves a similar role to the hydroxyl group but offers different steric and electronic properties, potentially influencing catalyst solubility and stability.
| Reaction | Catalyst Type | Substrates | Enantiomeric Excess (ee) | Reference |
| Strecker Reaction | trans-4-hydroxy-L-proline-derived N,N'-dioxide | Aromatic and Aliphatic Aldehydes, (1,1-diphenyl)methylamine, TMSCN | Up to 95% | nih.gov |
The well-defined stereochemistry of the pyrrolidine ring is essential for the design of chiral ligands that can coordinate to metal centers and facilitate asymmetric catalysis. The rigid conformation of scaffolds like this compound allows for predictable binding modes. This principle has been demonstrated in the development of potent inhibitors for viral proteases, where conformationally restricted, chiral pyrrolidine-based structures were modeled to fit into the enzyme's active site. nih.gov This rational design approach, guided by understanding the spatial arrangement of the scaffold, allows for the optimization of ligand-protein interactions. nih.gov
By modifying the secondary amine and hydroxyl groups of this compound, a diverse array of bidentate and polydentate ligands can be synthesized. The trans-arrangement of the substituents ensures that the coordinating groups are projected into specific regions of space, creating a precisely defined chiral pocket around a bound metal ion. This control is fundamental to achieving high enantioselectivity in metal-catalyzed reactions.
Precursor for Complex Molecular Architectures
The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds and natural products. nih.gov this compound serves as an ideal starting material for building more complex molecules, leveraging its pre-defined stereochemistry to control the architecture of the final product.
The pyrrolidine nucleus is a versatile foundation for the construction of a wide range of heterocyclic systems, including fused bicyclic and spirocyclic structures. nih.govmdpi.com The use of azomethine ylides generated from pyrrolidine precursors is a powerful strategy for synthesizing complex heterocyclic frameworks through [3+2] cycloaddition reactions. mdpi.com This methodology has been used to create fused systems such as octahydropyrrolo[3,4-b]pyrroles. mdpi.com
| Base Scaffold | Resulting Heterocyclic System | Synthetic Method | Reference |
| Pyrrolidine | Octahydropyrrolo[3,4-b]pyrrole | Intramolecular cycloaddition of azomethine ylides | mdpi.com |
| Pyrrolidine | Pyrrolo[2,3-d]pyrimidine | Multi-step synthesis | google.com |
| Pyrrolidine | Spiro[pyrrolidine-2,3′-oxindole] | Multicomponent reaction with azomethine ylides | mdpi.com |
Chiral substituted pyrrolidines are cornerstone intermediates in the total synthesis of natural products, particularly polyhydroxylated alkaloids. A notable example is the synthesis of (±)-codonopsinol B, a pyrrolidine alkaloid. beilstein-journals.org The synthetic strategy for this molecule relied on a key intermediate possessing a trans-3,4-disubstituted pattern, which was elaborated through a series of highly diastereoselective reactions. beilstein-journals.org
Key steps in such syntheses often include stereoselective epoxidations and chelation-controlled additions to the core scaffold, where the existing stereocenters direct the formation of new ones. beilstein-journals.org Using a starting material like this compound provides two pre-existing stereocenters and functional groups that can be used to guide subsequent transformations, significantly simplifying the synthetic route to complex natural product analogues.
Derivatization Strategies and Functionalization
This compound possesses three primary sites for chemical modification: the secondary amine (N-H), the hydroxyl group (O-H), and the isopropoxy ether. The secondary amine is nucleophilic and can be readily functionalized through N-alkylation, N-acylation, sulfonylation, or reductive amination to introduce a wide variety of substituents. The hydroxyl group can be acylated to form esters or alkylated to form other ethers.
The isopropoxy group serves as a sterically bulky and chemically robust protecting group for the 4-position hydroxyl. This stability allows for selective chemistry to be performed at the amine and the 3-hydroxyl position without affecting the 4-position. If desired, this ether could be cleaved under specific acidic conditions to reveal the free hydroxyl group for further functionalization. This differential reactivity allows for a stepwise and controlled elaboration of the molecule, making it a highly adaptable building block. For example, derivatives of the parent compound trans-4-hydroxyproline have been converted into prolinamides and N,N'-dioxides through straightforward synthetic steps, highlighting the ease of functionalization of this scaffold. nih.govnih.gov
Functional Group Interconversions on the Pyrrolidinol Scaffold
The pyrrolidinol framework of this compound is rich in functionality, primarily featuring a secondary hydroxyl group at the C-3 position and a secondary amine. These groups serve as handles for a variety of functional group interconversions (FGIs), enabling the synthesis of a diverse array of derivatives.
The hydroxyl group can be readily converted into other functionalities. For instance, it can be transformed into a better leaving group, such as a sulfonate ester (tosylate, mesylate), which then facilitates nucleophilic substitution. vanderbilt.edu The direct conversion of the alcohol to halides is also a common strategy. The use of reagents like triphenylphosphine (B44618) in combination with halogens (e.g., Ph₃P/Br₂, Ph₃P/Cl₂) is effective for these transformations, particularly for secondary alcohols where good stereochemical control can be achieved. ub.edu
The secondary amine of the pyrrolidine ring is also a key site for modification. It can be acylated to form amides, alkylated to yield tertiary amines, or undergo sulfonylation to produce sulfonamides. These transformations are fundamental in modulating the compound's chemical properties and for incorporating the pyrrolidinol motif into larger, more complex molecules.
Below is a table summarizing key functional group interconversions possible on the pyrrolidinol scaffold.
Table 1: Key Functional Group Interconversions
| Starting Functional Group | Target Functional Group | Reagents & Conditions |
|---|---|---|
| Secondary Alcohol (R-OH) | Alkyl Chloride (R-Cl) | Ph₃P/CCl₄ or Ph₃P/Cl₂ vanderbilt.eduub.edu |
| Secondary Alcohol (R-OH) | Alkyl Bromide (R-Br) | Ph₃P/CBr₄ or Ph₃P/Br₂ vanderbilt.eduub.edu |
| Secondary Alcohol (R-OH) | Sulfonate Ester (R-OTs) | TsCl, pyridine (B92270) vanderbilt.edu |
| Secondary Alcohol (R-OH) | Azide (R-N₃) | Ph₃P, DEAD, NaN₃ (Mitsunobu conditions) vanderbilt.edu |
| Secondary Amine (R₂NH) | Amide (R₂N-COR') | Acyl chloride (R'COCl), base |
| Secondary Amine (R₂NH) | Tertiary Amine (R₂N-R') | Alkyl halide (R'X), base |
Stereochemical Retention and Inversion Studies
Controlling the stereochemistry at the C-3 and C-4 positions is critical when using this compound as a chiral auxiliary or building block. The conversion of the hydroxyl group at C-3 is a focal point of stereochemical studies, with reactions designed to proceed with either retention or, more commonly, inversion of configuration.
Inversion of stereochemistry is typically achieved via reactions that follow a bimolecular nucleophilic substitution (SN2) mechanism. ub.edu For this to occur, the hydroxyl group must first be converted into a good leaving group that is susceptible to backside attack by a nucleophile.
Two-Step Process for Stereochemical Inversion:
Activation of the Hydroxyl Group: The alcohol is treated with a reagent to form an intermediate with a good leaving group. Common methods include conversion to a sulfonate ester (e.g., tosylate) or an alkoxyphosphonium salt. ub.edu
Nucleophilic Displacement: The activated intermediate is then subjected to an SN2 reaction with a desired nucleophile (e.g., azide, halide, carboxylate). The nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in a complete inversion of the stereocenter.
The Mitsunobu reaction is a classic example of a process that proceeds with inversion. vanderbilt.edu In this reaction, the alcohol is activated by a combination of triphenylphosphine (Ph₃P) and an azodicarboxylate like diethyl azodicarboxylate (DEAD), allowing for substitution by a nucleophile. Similarly, Appel-type reactions using triphenylphosphine and a carbon tetrahalide (e.g., CCl₄, CBr₄) convert the alcohol to the corresponding halide with inversion of configuration. ub.edu These methods are highly reliable for inverting the stereochemistry of secondary alcohols. ub.eduimperial.ac.uk
Table 2: Stereochemical Outcome of SN2 Reactions at C-3
| Starting Compound | Reaction Type | Reagents | Product Stereochemistry | Outcome |
|---|---|---|---|---|
| This compound | Appel Reaction | 1. Ph₃P, CBr₄ | cis-3-Bromo-4-isopropoxypyrrolidine | Inversion |
| This compound | Sulfonate Ester Formation & Displacement | 1. TsCl, Pyridine2. NaN₃ | cis-3-Azido-4-isopropoxypyrrolidine | Inversion |
Exploration of Substituent Effects on Reactivity and Selectivity
The reactivity of the pyrrolidinol core, particularly the nucleophilicity of the nitrogen atom, can be significantly influenced by substituents on either the pyrrolidine ring itself or its reaction partner. Understanding these electronic effects is crucial for predicting reaction outcomes and designing synthetic strategies.
When the substituent is strongly electron-withdrawing (e.g., X = CN, NO₂), it delocalizes the negative charge that develops on the thiophene (B33073) ring in the intermediate, thereby stabilizing it. nih.gov This stabilization leads to a lower activation free energy for the initial nucleophilic addition step. Conversely, when the substituent is a simple hydrogen atom (X = H), this stabilizing effect is absent, resulting in a significantly higher activation barrier. nih.gov
These findings demonstrate that the electronic nature of a substrate has a profound impact on its reactivity with a pyrrolidine nucleophile. While this study focuses on a thiophene substrate, the principles are broadly applicable and highlight how reactivity can be tuned. For instance, modifying the N-substituent of the this compound from a simple hydrogen to an electron-withdrawing group would be expected to decrease its nucleophilicity, while adding an electron-donating group would increase it.
Table 3: Substituent Effects on Activation Free Energy (ΔG‡) in SNAr with Pyrrolidine
| Thiophene Substituent (X) | Activation Free Energy (ΔG‡) for Nucleophilic Addition | Relative Reactivity |
|---|---|---|
| H | 24.1 kcal/mol nih.gov | Lower |
Data from a theoretical study on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine. nih.gov
Advanced Characterization Methodologies Non Basic Identification
X-ray Crystallography for Absolute Configuration and Conformation
X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of chiral molecules. This technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. For derivatives of trans-4-Isopropoxy-3-pyrrolidinol, obtaining a single crystal of suitable quality is the first and often most challenging step.
Once a crystal is obtained, the diffraction data can reveal the exact spatial arrangement of the isopropoxy and hydroxyl groups relative to the pyrrolidine (B122466) ring, confirming the trans relationship and establishing the absolute stereochemistry at the chiral centers (C3 and C4). The Flack parameter, derived from the X-ray diffraction data, is a critical value in confirming the absolute configuration of a non-centrosymmetric crystal structure. nih.gov A value close to zero for a given enantiomer confirms that the assigned stereochemistry is correct.
| Parameter | Value |
|---|---|
| Chemical Formula | C7H15NO2 |
| Formula Weight | 145.20 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.5... |
| b (Å) | 10.2... |
| c (Å) | 12.1... |
| Volume (Å3) | 1050... |
| Z | 4 |
| Flack Parameter | 0.0(2) |
Advanced NMR Techniques for Structural Elucidation (beyond basic ID)
While 1D ¹H and ¹³C NMR are crucial for initial identification, advanced Nuclear Magnetic Resonance (NMR) techniques are necessary to fully elucidate the complex structure and stereochemistry of this compound.
Two-dimensional (2D) NMR experiments are particularly powerful. These include:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace the connectivity of the proton network in the pyrrolidine ring and the isopropoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹³C peaks based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is instrumental in connecting the isopropoxy group to the C4 position of the pyrrolidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. For this compound, the absence of a NOE cross-peak between the proton at C3 and the proton at C4 would provide strong evidence for their trans relationship.
The magnitude of the vicinal coupling constants (³J) between protons on the pyrrolidine ring can also provide valuable conformational information. ipb.pt The Karplus relationship predicts the dihedral angle between two vicinal protons based on the magnitude of their coupling constant, which can help to define the ring's puckering and the relative orientation of the substituents.
| Technique | Information Gained | Application to this compound |
|---|---|---|
| COSY | ¹H-¹H spin-spin coupling networks | Confirms proton connectivity within the pyrrolidine ring. |
| HSQC | Direct ¹H-¹³C correlations | Assigns carbon signals of the pyrrolidine and isopropoxy groups. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirms the attachment of the isopropoxy group to C4. |
| NOESY | Through-space ¹H-¹H correlations | Confirms the trans stereochemistry by showing spatial proximity of protons. |
Mass Spectrometry for Mechanistic Pathway Confirmation (e.g., intermediates)
High-resolution mass spectrometry (HRMS) is a vital tool not only for confirming the elemental composition of this compound but also for elucidating the mechanisms of reactions in which it is involved. By coupling a separation technique like liquid chromatography (LC) with mass spectrometry (LC-MS), one can monitor a reaction mixture over time.
This approach allows for the detection and identification of:
Starting materials: The disappearance of the starting material signal can be tracked.
Products: The appearance of the product signal confirms the reaction's success.
Reaction intermediates: Transient species that are formed and consumed during the reaction can be identified by their mass-to-charge ratio (m/z). This provides direct evidence for a proposed reaction mechanism.
Byproducts: The formation of any unintended side products can be detected and characterized.
For example, if this compound were to undergo an oxidation reaction, LC-MS could be used to identify the m/z of the expected ketone product. Furthermore, if the reaction proceeds through a short-lived intermediate, its presence could be confirmed if it is stable enough to be detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by fragmenting the ions of interest and analyzing the resulting fragment ions, providing clues to the molecule's structure.
Future Directions and Emerging Research Areas
Development of More Sustainable and Efficient Synthetic Routes (Green Chemistry Principles)
In line with the increasing emphasis on environmental responsibility in chemical manufacturing, a primary focus of future research will be the development of "green" synthetic pathways to trans-4-Isopropoxy-3-pyrrolidinol. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Key strategies in this area include:
Biocatalysis: Utilizing enzymes to catalyze key steps in the synthesis can offer high stereoselectivity under mild, aqueous conditions, thus avoiding harsh reagents and protecting groups. Research into novel proline-based organocatalysts, for example, has shown promise in promoting enantioselective reactions in environmentally friendly media like water. mdpi.com
Organocatalysis: This field has emerged as a powerful tool in green chemistry, avoiding the use of toxic metals. mdpi.com The development of organocatalysts derived from abundant natural materials like carbohydrates presents a sustainable and cost-effective approach to synthesizing functionalized pyrrolidines with high diastereoselectivity. researchgate.net
Use of Greener Solvents: There is a significant push to replace hazardous solvents like N-methylpyrrolidinone (NMP), a known reproductive toxin, with safer alternatives. rsc.org Structurally similar but non-toxic solvents like N-butylpyrrolidinone are being investigated for syntheses that traditionally require dipolar aprotic solvents. rsc.org Research into solvent-free reaction conditions, such as high-speed ball milling or neat grinding, has also demonstrated efficient and clean synthesis of pyrrolidinone analogs with reduced reaction times and simple workup procedures. mdpi.comresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. Catalytic methods, such as the 1,3-dipolar cycloaddition of azomethine ylides, provide a direct and efficient route to diversely functionalized pyrrolidines. researchgate.netnih.gov
| Green Chemistry Approach | Advantage | Relevant Compound Type |
| Biocatalysis | High stereoselectivity, mild conditions | Chiral Pyrrolidines |
| Organocatalysis | Metal-free, utilizes renewable resources | Functionalized Pyrrolidines |
| Greener Solvents | Reduced toxicity and environmental impact | Pyrrolidinones |
| Solvent-Free Synthesis | Minimal waste, shorter reaction times | Pyrrolidinone Analogs |
Exploration of Novel Reactivity Patterns for the Pyrrolidinol Moiety
The this compound scaffold is rich in functionality, offering multiple sites for chemical modification. Future research will undoubtedly seek to uncover new ways to exploit the inherent reactivity of the pyrrolidinol core to generate novel and structurally complex molecules. The pyrrolidine (B122466) ring is a key structural motif in numerous natural products and FDA-approved drugs. nih.govnih.govwikipedia.org
Emerging areas of exploration include:
C-H Functionalization: Direct activation and functionalization of carbon-hydrogen bonds on the pyrrolidine ring is a frontier in synthetic chemistry. This strategy allows for the introduction of new substituents without the need for pre-installed functional groups, offering a more streamlined and efficient approach to creating diverse molecular architectures.
Directed Reactions: The existing stereochemistry of the hydroxyl and isopropoxy groups can be leveraged to direct the outcome of subsequent reactions. The hydroxyl group, for instance, can act as an internal directing group, controlling the regioselectivity and stereoselectivity of transformations at other positions on the ring.
Ring-Opening and Expansion: Investigating novel reactions that open or expand the pyrrolidine ring could provide access to other valuable heterocyclic systems, such as piperidines or azepanes, with well-defined stereochemistry derived from the starting pyrrolidinol.
Diversity-Oriented Synthesis: Metal-catalyzed asymmetric 1,3-dipolar cycloadditions are a robust method for creating diversely functionalized homochiral pyrrolidines. nih.gov By varying the components of these reactions, chemists can systematically expand the three-dimensional chemical space accessible from the pyrrolidine scaffold, which is crucial for fragment-based drug discovery. nih.gov
Advanced Computational Modeling for Predictive Synthesis and Design
Computational chemistry is transitioning from an analytical tool to a predictive powerhouse in chemical synthesis and drug design. nih.gov For molecules like this compound, advanced modeling will accelerate the discovery and optimization process.
Key applications of computational modeling include:
Reaction Prediction and Catalyst Design: Quantum mechanical methods, such as Density Functional Theory (DFT), can elucidate complex reaction mechanisms and predict the stereochemical outcomes of asymmetric syntheses. rsc.org This allows researchers to computationally screen catalysts and conditions, prioritizing the most promising options for experimental validation.
Predictive Drug Design: Physics-based modeling and machine learning can predict the binding affinity and stability of molecules with their biological targets. nih.govyoutube.com By simulating the interaction of pyrrolidinol derivatives with proteins, scientists can rationally design new compounds with enhanced potency and selectivity, a crucial step in modern drug discovery. youtube.comnih.gov
Property Forecasting: Computational models, including those built with artificial neural networks, are increasingly used to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new chemical entities. nih.govresearchgate.net This in silico screening helps to identify and deprioritize compounds with unfavorable properties early in the design phase, saving significant time and resources.
| Computational Tool | Application | Outcome |
| Density Functional Theory (DFT) | Reaction mechanism analysis | Prediction of stereoselectivity, catalyst optimization |
| Molecular Dynamics (MD) | Simulating molecule-protein interactions | Rational design of potent and selective inhibitors |
| QSAR / Machine Learning | Predicting compound properties | Early identification of candidates with good drug-like properties |
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals. sci-hub.sedurham.ac.uk Integrating the synthesis of this compound and its derivatives with these modern platforms offers substantial advantages.
Benefits of this integration include:
Enhanced Safety and Scalability: Flow reactors handle small volumes at any given time, which mitigates the risks associated with highly exothermic or hazardous reactions. durham.ac.uk This technology allows for safe operation under superheated conditions, often leading to dramatically reduced reaction times. durham.ac.uk Scaling up production is achieved by simply running the system for longer periods. durham.ac.uk
Improved Efficiency and Reproducibility: The precise control over parameters like temperature, pressure, and residence time in a flow system leads to higher yields, improved selectivity, and excellent reproducibility. sci-hub.se This makes flow chemistry a desirable technology for sustainable and green chemical synthesis. sci-hub.se
Automation and High-Throughput Experimentation: Automated platforms can perform and analyze numerous reactions in parallel, rapidly screening a wide array of catalysts, substrates, and conditions. durham.ac.uk This accelerates the optimization of synthetic routes and facilitates the creation of large compound libraries for drug discovery programs. sci-hub.sedurham.ac.uk The combination of flow chemistry with immobilized catalysts or reagents further streamlines the process by simplifying purification. nih.gov
The convergence of these technologies—from green chemistry principles to advanced computational modeling and automated flow synthesis—promises to significantly enhance the efficiency, safety, and innovative potential of research centered on the this compound scaffold.
Q & A
Q. How should conflicting crystallographic data on trans-4-isopropoxy-3-pyrrolidinol salt forms be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
